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Introduction
Butyl nonanoate (also known as butyl pelargonate) is an ester recognized for its characteristic

fruity and floral aroma, with nuances of orange, apricot, and rose.[1][2] This profile makes it a

valuable ingredient in the flavor and fragrance industry. Chemically, it is the ester formed from

the condensation of nonanoic acid and butanol. Its application spans a wide range of consumer

products, including dairy products, confectionery, baked goods, and various beverages, as well

as in fine fragrances and personal care items.[1][2] This document provides detailed application

notes, experimental protocols for its synthesis and sensory evaluation, and an overview of the

olfactory signaling pathway involved in its perception.

Physicochemical Properties of Butyl Nonanoate
A comprehensive understanding of the physicochemical properties of butyl nonanoate is

essential for its effective application in flavor and fragrance formulations.
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Property Value Source

Molecular Formula C13H26O2 [3][4][5]

Molecular Weight 214.34 g/mol [3][4][5]

CAS Number 50623-57-9 [3][5][6]

Appearance Colorless clear liquid (est.) [2]

Odor Floral, orange, apricot, rose [1][2]

Boiling Point
258.6 °C to 270.00 °C at 760

mmHg
[1][2][3]

Melting Point -38 °C [2][7]

Density 0.849 to 0.869 g/cm³ at 25 °C [1][2][3][7]

Flash Point 109.44 °C to 109.6 °C [1][2][3]

Vapor Pressure 0.0214 mmHg at 25 °C [2]

Refractive Index 1.423 to 1.432 at 20 °C [2][3]

Solubility

Soluble in alcohol; Insoluble in

water (1.130 mg/L at 25 °C

est.)

[2]

logP (o/w) 4.08030 to 5.371 (est.) [2][3]

Applications in Flavor and Fragrance
Butyl nonanoate is utilized as a flavor and fragrance agent in a variety of products.[2] Its

pleasant aroma contributes to the sensory profile of many consumer goods.

Recommended Usage Levels in Fragrance Concentrates:

Recommendation Value Source

Up to 6.0000 % [2][8]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://contractlaboratory.com/flavor-profiling-analysis-a-laboratory-guide-to-principles-and-methods/
https://www.mdpi.com/1424-8220/13/12/16759
https://pmc.ncbi.nlm.nih.gov/articles/PMC10931035/
https://contractlaboratory.com/flavor-profiling-analysis-a-laboratory-guide-to-principles-and-methods/
https://www.mdpi.com/1424-8220/13/12/16759
https://pmc.ncbi.nlm.nih.gov/articles/PMC10931035/
https://contractlaboratory.com/flavor-profiling-analysis-a-laboratory-guide-to-principles-and-methods/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10931035/
https://www.operachem.com/fischer-esterification-typical-procedures/
https://pubs.acs.org/doi/pdf/10.1021/bk-1985-0289.ch001
https://community.wvu.edu/~josbour1/Labs/S2017/Exp%2022%20Fischer%20Esterification_2017.pdf
https://pubs.acs.org/doi/pdf/10.1021/bk-1985-0289.ch001
https://community.wvu.edu/~josbour1/Labs/S2017/Exp%2022%20Fischer%20Esterification_2017.pdf
https://pubs.acs.org/doi/pdf/10.1021/bk-1985-0289.ch001
https://contractlaboratory.com/flavor-profiling-analysis-a-laboratory-guide-to-principles-and-methods/
https://pubs.acs.org/doi/pdf/10.1021/bk-1985-0289.ch001
https://www.scbt.com/browse/olfr45-activators
https://community.wvu.edu/~josbour1/Labs/S2017/Exp%2022%20Fischer%20Esterification_2017.pdf
https://pubs.acs.org/doi/pdf/10.1021/bk-1985-0289.ch001
https://contractlaboratory.com/flavor-profiling-analysis-a-laboratory-guide-to-principles-and-methods/
https://www.scbt.com/browse/olfr45-activators
https://community.wvu.edu/~josbour1/Labs/S2017/Exp%2022%20Fischer%20Esterification_2017.pdf
https://pubs.acs.org/doi/pdf/10.1021/bk-1985-0289.ch001
https://contractlaboratory.com/flavor-profiling-analysis-a-laboratory-guide-to-principles-and-methods/
https://pubs.acs.org/doi/pdf/10.1021/bk-1985-0289.ch001
https://pubs.acs.org/doi/pdf/10.1021/bk-1985-0289.ch001
https://contractlaboratory.com/flavor-profiling-analysis-a-laboratory-guide-to-principles-and-methods/
https://pubs.acs.org/doi/pdf/10.1021/bk-1985-0289.ch001
https://pubs.acs.org/doi/pdf/10.1021/bk-1985-0289.ch001
https://contractlaboratory.com/flavor-profiling-analysis-a-laboratory-guide-to-principles-and-methods/
https://www.benchchem.com/product/b1595214?utm_src=pdf-body
https://pubs.acs.org/doi/pdf/10.1021/bk-1985-0289.ch001
https://pubs.acs.org/doi/pdf/10.1021/bk-1985-0289.ch001
http://www.thegoodscentscompany.com/data/rw1013691.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595214?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Average and Maximum Usage Levels in Food Categories (mg/kg):

Food Category
Average Usage
(mg/kg)

Maximum Usage
(mg/kg)

Source

Dairy products 7.0 35.0 [2][8]

Fats and oils 5.0 25.0 [2][8]

Edible ices 10.0 50.0 [2][8]

Processed fruit 7.0 35.0 [2][8]

Confectionery 10.0 50.0 [2][8]

Bakery wares 10.0 50.0 [2][8]

Meat and meat

products
2.0 10.0 [2][8]

Fish and fish products 2.0 10.0 [2][8]

Salts, spices, soups,

sauces, etc.
5.0 25.0 [2][8]

Foodstuffs for

particular nutritional

uses

10.0 50.0 [2][8]

Experimental Protocols
Protocol 1: Synthesis of Butyl Nonanoate via Fischer
Esterification
This protocol describes the synthesis of butyl nonanoate from nonanoic acid and n-butanol

using an acid catalyst, a classic example of Fischer esterification.[9][10]

Materials:

Nonanoic acid

n-Butanol

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubs.acs.org/doi/pdf/10.1021/bk-1985-0289.ch001
http://www.thegoodscentscompany.com/data/rw1013691.html
https://pubs.acs.org/doi/pdf/10.1021/bk-1985-0289.ch001
http://www.thegoodscentscompany.com/data/rw1013691.html
https://pubs.acs.org/doi/pdf/10.1021/bk-1985-0289.ch001
http://www.thegoodscentscompany.com/data/rw1013691.html
https://pubs.acs.org/doi/pdf/10.1021/bk-1985-0289.ch001
http://www.thegoodscentscompany.com/data/rw1013691.html
https://pubs.acs.org/doi/pdf/10.1021/bk-1985-0289.ch001
http://www.thegoodscentscompany.com/data/rw1013691.html
https://pubs.acs.org/doi/pdf/10.1021/bk-1985-0289.ch001
http://www.thegoodscentscompany.com/data/rw1013691.html
https://pubs.acs.org/doi/pdf/10.1021/bk-1985-0289.ch001
http://www.thegoodscentscompany.com/data/rw1013691.html
https://pubs.acs.org/doi/pdf/10.1021/bk-1985-0289.ch001
http://www.thegoodscentscompany.com/data/rw1013691.html
https://pubs.acs.org/doi/pdf/10.1021/bk-1985-0289.ch001
http://www.thegoodscentscompany.com/data/rw1013691.html
https://pubs.acs.org/doi/pdf/10.1021/bk-1985-0289.ch001
http://www.thegoodscentscompany.com/data/rw1013691.html
https://www.benchchem.com/product/b1595214?utm_src=pdf-body
https://www.benchchem.com/product/b1595214?utm_src=pdf-body
https://www.scribd.com/document/206651038/Organic-Synthesis-Fischer-Esterification
https://dspace.mit.edu/bitstream/handle/1721.1/131028/5-310-fall-2017/contents/labs/MIT5_310F17_Ester_Lab_F_17.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595214?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous sodium chloride)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Diethyl ether or other suitable extraction solvent

Round-bottom flask

Reflux condenser

Heating mantle

Separatory funnel

Beakers and Erlenmeyer flasks

Distillation apparatus

Procedure:

Reaction Setup: In a round-bottom flask, combine one molar equivalent of nonanoic acid

with a 2-3 molar excess of n-butanol. The excess alcohol helps to shift the equilibrium

towards the formation of the ester.

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid

(approximately 1-2% of the total mass of the reactants) to the mixture while stirring.

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating

mantle. Allow the reaction to reflux for 1-2 hours. The progress of the reaction can be

monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Workup - Neutralization: After cooling the reaction mixture to room temperature, transfer it to

a separatory funnel. Add an equal volume of water and shake. Separate the aqueous layer.

Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize
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the acidic catalyst and any unreacted nonanoic acid. Be cautious as CO₂ gas will be

evolved. Vent the separatory funnel frequently.

Workup - Washing: Wash the organic layer with brine to remove any remaining water-soluble

impurities.

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium

sulfate.

Solvent Removal and Purification: Filter to remove the drying agent. The excess n-butanol

and the ester product can be separated by fractional distillation. The lower-boiling n-butanol

will distill first, followed by the higher-boiling butyl nonanoate.

Logical Workflow for Fischer Esterification:

Nonanoic Acid +
 n-Butanol

Reflux

H₂SO₄ (catalyst)

Workup
(Neutralization & Washing) Drying Purification

(Distillation) Butyl Nonanoate

Click to download full resolution via product page

Caption: Workflow for the synthesis of butyl nonanoate.

Protocol 2: Sensory Evaluation of Butyl Nonanoate
This protocol outlines a method for the sensory evaluation of butyl nonanoate using a trained

panel and Gas Chromatography-Olfactometry (GC-O).

Part A: Descriptive Sensory Panel

Materials:

Purified butyl nonanoate sample

Odorless solvent (e.g., diethyl phthalate or ethanol)
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Smelling strips

Individual, well-ventilated sensory booths

Procedure:

Panel Selection and Training: Select a panel of 8-12 individuals trained in sensory analysis

of flavor and fragrance compounds.[11]

Sample Preparation: Prepare a dilution of butyl nonanoate (e.g., 1% in the chosen solvent)

to avoid olfactory fatigue.[11]

Evaluation:

Apply 1 mL of the diluted sample to a standard smelling strip.[11]

Present the smelling strips to the panelists in a randomized order.

Instruct panelists to sniff the strip and describe the odor characteristics at different time

intervals (e.g., immediately, after 5 minutes, and after 30 minutes) to evaluate the top,

middle, and base notes.[11]

Panelists should rate the intensity of agreed-upon descriptors (e.g., fruity, floral, waxy) on

a numerical scale.

Part B: Gas Chromatography-Olfactometry (GC-O)

Materials:

Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port

(GC-O).

Diluted sample of butyl nonanoate.

Procedure:

Injection: Inject the diluted sample into the GC.
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Separation: The volatile compounds are separated based on their boiling points and polarity

in the GC column.

Detection: The effluent from the column is split between the mass spectrometer for chemical

identification and the olfactometry port for sensory detection.

Olfactory Analysis: A trained assessor sniffs the effluent at the olfactometry port and records

the retention time and a description of the odor of each eluting compound.[11] The intensity

of the odor can also be rated. This allows for the correlation of specific chemical compounds

with their perceived aroma.

Experimental Workflow for Sensory Evaluation:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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